molecular formula C9H8F4O2 B2618268 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol CAS No. 1334149-18-6

1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol

Cat. No.: B2618268
CAS No.: 1334149-18-6
M. Wt: 224.155
InChI Key: KSCDHBCCWZPEGD-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol is an organic compound with the molecular formula C9H8F4O2 It is characterized by the presence of a fluorophenyl group and a trifluoromethoxy group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol typically involves the reaction of 3-fluorobenzaldehyde with trifluoromethoxyethanol in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-fluorobenzaldehyde or 3-fluorobenzoic acid.

    Reduction: Formation of 1-(3-fluorophenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

    Cellular Pathways: Affecting cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)ethanol: Similar structure but lacks the trifluoromethoxy group.

    2-(Trifluoromethoxy)ethanol: Contains the trifluoromethoxy group but lacks the fluorophenyl group.

    3-Fluorobenzaldehyde: Contains the fluorophenyl group but lacks the ethan-1-ol backbone.

Uniqueness

1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol is unique due to the combination of both fluorophenyl and trifluoromethoxy groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

1-(3-fluorophenyl)-2-(trifluoromethoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O2/c10-7-3-1-2-6(4-7)8(14)5-15-9(11,12)13/h1-4,8,14H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCDHBCCWZPEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(COC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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